REACTION_CXSMILES
|
[CH:1]#[C:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[CH2:10]1[CH2:14][O:13][CH2:12][CH2:11]1>>[CH:12]([O:13][CH2:14][CH2:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([CH:2]2[CH2:4][CH2:3][CH2:2][CH2:1][CH2:1]2)=[CH:4][CH:5]=1)=[CH2:11]
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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C#CC1=CC=C(C=C1)O
|
Name
|
|
Quantity
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80 mL
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Type
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reactant
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Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
product
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Smiles
|
C(=C)OCCOC1=CC=C(C=C1)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |